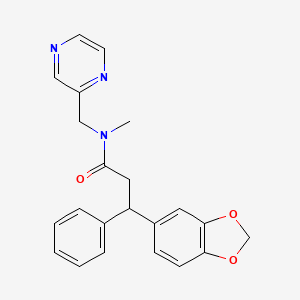![molecular formula C19H15Cl2NO4S2 B6029150 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs called mTOR inhibitors, which target the mTOR signaling pathway that is frequently dysregulated in cancer cells.
Mechanism of Action
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide works by inhibiting the mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell growth, proliferation, and survival, and its dysregulation is associated with cancer development and progression. By inhibiting mTOR, this compound reduces the activity of downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the mTOR pathway, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide research, including the development of more potent and selective mTOR inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify strategies to overcome it.
In conclusion, this compound is a promising compound that has shown potential for use in cancer treatment. Its ability to specifically target the mTOR pathway and enhance the efficacy of other cancer treatments makes it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylamine to form 4-methylphenyl 4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and 2-chlorobenzoyl chloride to yield the final product, this compound.
Scientific Research Applications
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential use in cancer treatment. It has shown promising results in the treatment of various types of cancer, including breast, lung, prostate, and renal cell carcinoma.
properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-13-2-6-15(7-3-13)22-28(25,26)19-12-17(10-11-18(19)21)27(23,24)16-8-4-14(20)5-9-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRWKYWMUNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bicyclo[2.2.1]hept-5-en-2-yl-5-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6029070.png)
![6-(1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6029085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6029103.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6029109.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6029115.png)
![N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-nitrobenzohydrazide](/img/structure/B6029119.png)
![4-[(5-ethyl-2-furyl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6029125.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)